4-(2-Bromo-4-methoxyphenyl)butanoic acid
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Overview
Description
4-(2-Bromo-4-methoxyphenyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-methoxyphenyl)butanoic acid typically involves the bromination of 4-methoxyphenylbutanoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-(2-Amino-4-methoxyphenyl)butanoic acid.
Oxidation: Formation of 4-(2-Bromo-4-methoxyphenyl)butanal.
Reduction: Formation of 4-(2-Bromo-4-methoxyphenyl)butanol.
Scientific Research Applications
4-(2-Bromo-4-methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)butanoic acid: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromobutyric acid: Lacks the phenyl and methoxy groups, resulting in distinct chemical properties.
4-(2-Chloro-4-methoxyphenyl)butanoic acid: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
Uniqueness
4-(2-Bromo-4-methoxyphenyl)butanoic acid is unique due to the combination of the bromine atom and methoxy group on the phenyl ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in synthesis and research.
Properties
Molecular Formula |
C11H13BrO3 |
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Molecular Weight |
273.12 g/mol |
IUPAC Name |
4-(2-bromo-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-15-9-6-5-8(10(12)7-9)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) |
InChI Key |
CEEVYNJJUQXHTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCC(=O)O)Br |
Origin of Product |
United States |
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